1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound classified as a urea derivative. This compound features a distinctive structure that includes a dimethylphenyl group and an indole moiety, linked through a urea functional group. Its unique chemical composition makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology, due to its potential biological activities and therapeutic applications.
The synthesis of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves several key steps:
The synthetic route can be optimized for industrial production by employing continuous flow reactors and automated synthesis platforms. This approach enhances efficiency and scalability while reducing production costs through optimized reaction conditions (temperature, pressure, and solvent choice).
The molecular structure of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be described as follows:
The compound contains a total of 69 bonds, with 37 non-hydrogen bonds and 19 multiple bonds. The presence of both the dimethylphenyl and methoxyethyl groups contributes to its distinct chemical properties.
1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions:
These reactions highlight the compound's reactivity and potential for further derivatization in synthetic applications.
The mechanism of action for 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with biological targets at the molecular level. While specific mechanisms may vary depending on the target, compounds with similar structures often exhibit activity through enzyme inhibition or receptor modulation. For example, indole derivatives are known to interact with various biological pathways, potentially affecting cell signaling and metabolic processes .
The physical properties of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea include:
Key chemical properties include:
These properties are critical for determining the compound's behavior in various applications .
The compound has several scientific uses:
Research into this compound continues to explore its efficacy and safety profiles in potential therapeutic applications .
The indole-urea scaffold of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea enables potent inhibition of tryptophan 2,3-dioxygenase (Tryptophan 2,3-Dioxygenase), a key enzyme in the kynurenine pathway. Structural analogs demonstrate direct binding to the Tryptophan 2,3-Dioxygenase catalytic pocket, competitively blocking tryptophan access through interactions with the heme cofactor and substrate-binding residues . This inhibition significantly reduces kynurenine production, as evidenced by in vitro studies showing >70% reduction in kynurenine levels in glioblastoma cell cultures treated with 10μM of structurally similar indolyl-urea compounds over 48 hours . The dimethylphenyl moiety enhances hydrophobic interactions within the enzyme's binding cavity, while the methoxyethyl chain improves solubility and cellular penetration [4].
Table 1: Impact on Tryptophan-Kynurenine Pathway Metrics
Parameter | Control | Compound-Treated | Reduction |
---|---|---|---|
Tryptophan 2,3-Dioxygenase Activity | 100% | 28% ± 3.2 | 72% |
Kynurenine Production (μM) | 42.5 ± 2.8 | 11.6 ± 1.4 | 72.7% |
Intracellular Tryptophan (μM) | 18.3 ± 1.2 | 35.6 ± 2.1 | +94.5% |
Through Tryptophan 2,3-Dioxygenase inhibition, 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea reverses immunosuppression in the tumor microenvironment by alleviating tryptophan depletion. Preclinical studies of analogous indolyl-urea compounds demonstrate 2.5-fold increase in CD8+ T-cell infiltration in breast carcinoma models and enhanced interferon-gamma production by tumor-infiltrating lymphocytes . The mechanism involves prevention of T-cell anergy and apoptosis through maintenance of mTORC1 signaling, which requires adequate tryptophan levels. The methoxyethyl substitution on the indole nitrogen enhances compound stability in the acidic tumor microenvironment, prolonging therapeutic effects [4] [6].
This compound disrupts the immunomodulatory cascade downstream of kynurenine by suppressing aryl hydrocarbon receptor activation. In melanoma models, structural analogs decreased interleukin-10 production by 67% while increasing interleukin-12 secretion by dendritic cells by 2.8-fold, effectively shifting the immune balance toward antitumor responses . The dimethylphenyl group enhances nuclear exclusion of the aryl hydrocarbon receptor, preventing its kynurenine-mediated translocation and subsequent transcription of immunosuppressive genes. Molecular dynamics simulations indicate the 3,4-dimethyl configuration optimally obstructs the aryl hydrocarbon receptor ligand-binding domain .
The compound facilitates selective estrogen receptor alpha degradation through ubiquitin-proteasome system activation. Molecular studies of similar N-phenyl-N'-(indol-3-yl)urea derivatives demonstrate formation of a ternary complex between estrogen receptor alpha, the compound, and E3 ubiquitin ligases (especially CHIP/STUB1), promoting receptor ubiquitination [7]. The dimethylphenyl moiety mimics the steric properties of estrogenic compounds, enabling competitive displacement of endogenous ligands while providing a structural platform for ubiquitin ligase recruitment. Proteomic analysis reveals 65% reduction in estrogen receptor alpha half-life in MCF-7 cells treated with 5μM of structurally similar indolyl-urea derivatives over 24 hours [7].
Table 2: Estrogen Receptor Alpha Degradation Parameters
Cellular Process | Modulation Effect | Magnitude of Change |
---|---|---|
Estrogen Receptor Alpha Ubiquitination | Enhanced E3 ligase recruitment | 3.2-fold increase |
Estrogen Receptor Alpha Half-life | Proteasomal degradation acceleration | Reduced from 4h to 1.4h |
Transcriptional Activity | Downregulation of estrogen-responsive genes | 78% reduction in GREB1 expression |
The indolyl-urea scaffold demonstrates potent inhibition of MAP4K family kinases, particularly MAP4K4 (HGK), with half-maximal inhibitory concentration values <100nM in enzymatic assays [2]. Structural analysis indicates the urea carbonyl forms critical hydrogen bonds with the kinase hinge region, while the methoxyethyl group improves blood-brain barrier penetration by reducing P-glycoprotein recognition [2] [6]. In human motor neuron models of endoplasmic reticulum stress, lead compound Prostetin/12k (structurally similar to the subject compound) restored neuronal survival to 90% at 600nM concentration by inhibiting MAP4K4-mediated activation of pro-apoptotic signaling cascades [2].
Through upstream MAP4K inhibition, the compound attenuates c-Jun N-terminal kinase activation in neurodegenerative models. Western blot analyses demonstrate 84% reduction in phosphorylated c-Jun N-terminal kinase levels in motor neurons under endoplasmic reticulum stress when treated with structurally optimized indolyl-urea derivatives [2]. The mechanism involves disruption of the MAP4K4-MAP3K7 (TAK1)-MAP2K7 signaling axis, preventing stress-induced c-Jun N-terminal kinase phosphorylation. Molecular modeling suggests the 3,4-dimethylphenyl group enhances compound interaction with the MAP4K4 substrate-binding pocket, sterically hindering ATP binding [2] [6].
Table 3: Neuroprotective Kinase Profiling of Structural Analogs
Kinase Target | Inhibition Constant (nM) | Selectivity Index |
---|---|---|
MAP4K4 (HGK) | 8.7 ± 0.9 | 1.0 (reference) |
MAP3K3 (MEKK3) | 320 ± 25 | 36.8 |
MAP3K10 (MLK2) | 410 ± 32 | 47.1 |
NUAK1 | >10,000 | >1,149 |
The compound enhances mitochondrial health by promoting mitofusin-mediated fusion machinery. In amyotrophic lateral sclerosis models, structurally similar indolyl-urea derivatives increased mitochondrial fusion events by 3.5-fold and improved axonal mitochondrial transport by 67% . The urea linkage enables hydrogen bonding with key residues in mitofusin activation domains, stabilizing the GTPase in its fusion-competent conformation. This mitochondrial protection directly correlates with improved neuronal survival, with 52% reduction in motor neuron apoptosis observed in stress models following treatment with optimized indolyl-urea compounds .
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5